

An In-depth Technical Guide to 3-Bromo-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-methoxybenzoic acid

Cat. No.: B047553

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **3-Bromo-4-methoxybenzoic acid**, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. It covers its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block in medicinal chemistry.

Chemical Identity and Synonyms

3-Bromo-4-methoxybenzoic acid is an aromatic carboxylic acid. Its structure is characterized by a benzoic acid core substituted with a bromine atom at position 3 and a methoxy group at position 4.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **3-bromo-4-methoxybenzoic acid**.^[1]

It is also known by several synonyms, which are listed in the table below for easy reference.

Identifier Type	Identifier
IUPAC Name	3-bromo-4-methoxybenzoic acid[1]
Common Synonyms	3-Bromo-p-anisic acid[1][2]
BENZOIC ACID, 3-BROMO-4-METHOXY-[1]	
3-Bromanisic Acid[1]	
CAS Number	99-58-1[1][2]
EC Number	202-768-4[1]
PubChem CID	66836[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Bromo-4-methoxybenzoic acid** is provided below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrO ₃	[1][2]
Molecular Weight	231.04 g/mol	[1][2]
Appearance	White crystalline powder	[2]
Melting Point	218-224 °C	[2]
220-222 °C (lit.)	[3]	
Linear Formula	BrC ₆ H ₃ (OCH ₃)CO ₂ H	
InChI Key	BBPZABXVRBFWDG-UHFFFAOYSA-N	[1]
SMILES	COc1=C(C=C(C=C1)C(=O)O)Br	[1]

Role in Drug Discovery and Agrochemicals

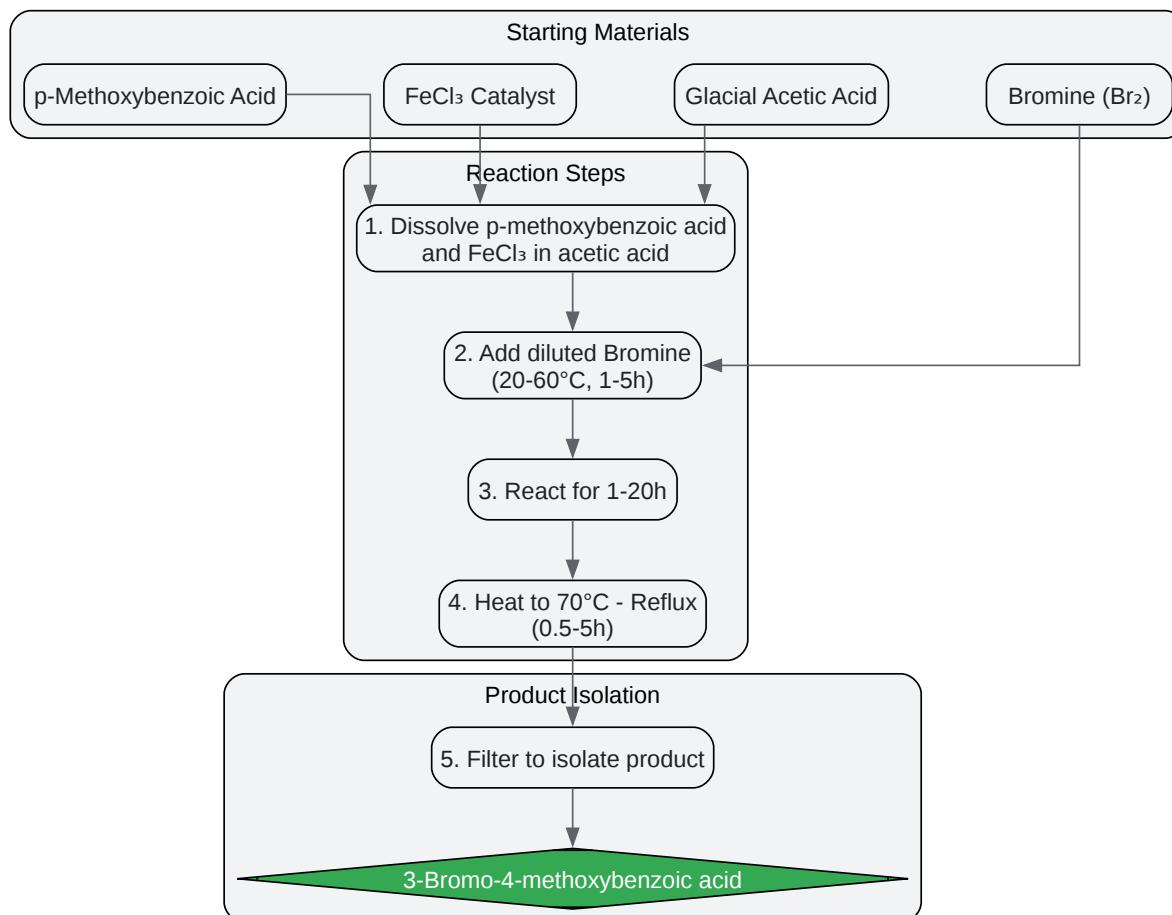
3-Bromo-4-methoxybenzoic acid is a valuable intermediate in the synthesis of a wide range of organic molecules.^[2] Its structure allows for various chemical modifications, making it a versatile building block for:

- Pharmaceutical Agents: It serves as a precursor in the synthesis of potential anti-inflammatory and analgesic drugs.^[2] It is also used as a reagent to prepare benzamide compounds that function as inhibitors of ABL1, ABL2, and BCR-ABL1, which are targets for cancer therapies.^[3]
- Agrochemicals: This compound is utilized in the development of herbicides and pesticides.^[2] It has shown inhibitory effects against pathogenic bacteria such as apple rot and grape white rot and can also be used to regulate plant growth.^[4]

Experimental Protocols: Synthesis

The synthesis of **3-Bromo-4-methoxybenzoic acid** is typically achieved through the electrophilic bromination of p-methoxybenzoic acid. Below are two detailed protocols.

This method is adapted from a patented process for the preparation of **3-bromo-4-methoxybenzoic acid**.^[4]


Materials:

- p-Methoxybenzoic acid
- Bromine (Br₂)
- Glacial acetic acid
- Ferric chloride (FeCl₃·6H₂O or anhydrous FeCl₃)

Procedure:

- Dissolve p-methoxybenzoic acid as the raw material in a glacial acetic acid medium in a suitable reaction vessel.

- Add a catalytic amount of ferric chloride to the mixture.
- Over a period of 1-5 hours, add bromine that has been diluted with glacial acetic acid. Maintain the reaction temperature between 20-60°C during the addition.
- Allow the reaction to proceed for 1-20 hours at this temperature.
- After the initial reaction period, increase the temperature to between 70°C and the reflux temperature of the solvent, and continue the reaction for an additional 0.5-5 hours.
- Upon completion, the product can be isolated by filtration.

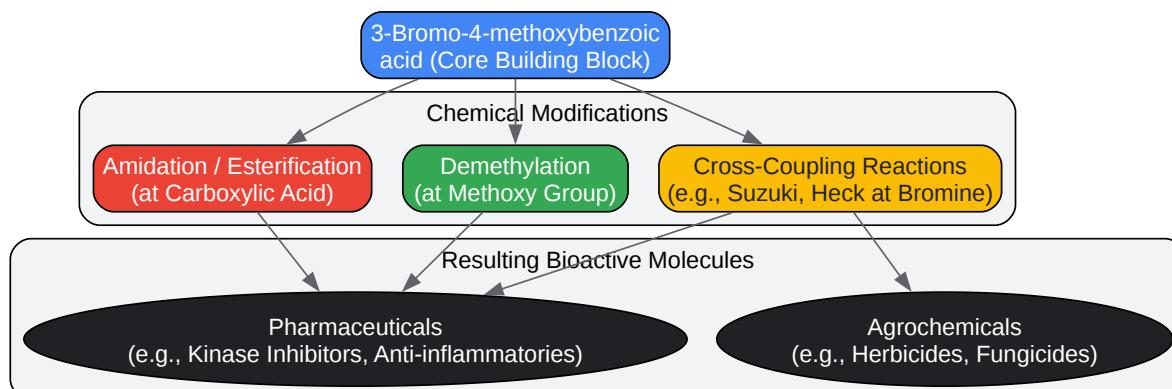
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Bromo-4-methoxybenzoic acid**.

This protocol is a general procedure for the bromination of activated aromatic compounds and can be applied for the synthesis of **3-bromo-4-methoxybenzoic acid**.^{[5][6]}

Materials:

- 4-Methoxybenzoic acid
- Tetrabutylammonium tribromide (Bu_4NBr_3)
- Potassium phosphate (K_3PO_4)
- Acetonitrile (MeCN)
- 15% aqueous Sodium thiosulfate ($Na_2S_2O_3$)
- Saturated aqueous Sodium carbonate (Na_2CO_3)
- Dichloromethane (CH_2Cl_2)
- Magnesium sulfate ($MgSO_4$)


Procedure:

- In a flame-dried reaction vessel, add 4-methoxybenzoic acid (1.0 equiv), potassium phosphate (1.0 equiv), and acetonitrile.
- Add tetrabutylammonium tribromide (2.0 equiv) to the mixture.
- Stir the reaction mixture at 100 °C for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Add 15% aqueous sodium thiosulfate and saturated sodium carbonate to the reaction mixture.
- Extract the aqueous phase with dichloromethane.

- Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield the final product.

Logical Relationships: Role as a Synthetic Intermediate

3-Bromo-4-methoxybenzoic acid is not typically an end-product but rather a crucial intermediate. The functional groups on the molecule—the carboxylic acid, the bromine atom, and the methoxy group—provide multiple reaction sites for building more complex molecular architectures.

[Click to download full resolution via product page](#)

Caption: Reactivity and application pathways of the core compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-BROMO-4-METHOXYBENZOIC ACID | 99-58-1 [chemicalbook.com]
- 4. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047553#3-bromo-4-methoxybenzoic-acid-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

